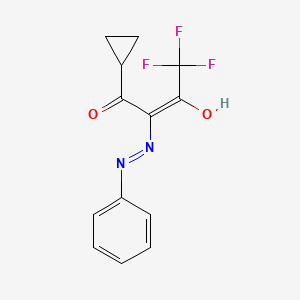
(2E)-1-cyclopropyl-4,4,4-trifluoro-2-(2-phenylhydrazin-1-ylidene)butane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-cyclopropyl-4,4,4-trifluoro-2-(2-phenylhydrazin-1-ylidene)butane-1,3-dione is a useful research compound. Its molecular formula is C13H11F3N2O2 and its molecular weight is 284.238. The purity is usually 95%.
BenchChem offers high-quality (2E)-1-cyclopropyl-4,4,4-trifluoro-2-(2-phenylhydrazin-1-ylidene)butane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-1-cyclopropyl-4,4,4-trifluoro-2-(2-phenylhydrazin-1-ylidene)butane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Gas Separations and Ionic Liquid Membranes
Research emphasizes the performance of supported ionic liquid membranes (SILMs) for gas separations, notably CO2/N2 and CO2/CH4, suggesting a focus on developing room temperature ionic liquids (RTILs) for improved separation technologies. The literature review and additional data predict maximum CO2-permeability for SILMs, recommending future research into SILMs cast from RTILs with smaller molar volumes for CO2-separations and olefin/paraffin separations via facilitated transport using silver carriers (Scovazzo, 2009).
Downstream Processing of Biologically Produced Chemicals
The separation of diols like 1,3-propanediol and 2,3-butanediol from fermentation broth represents a significant cost in their microbial production. A comprehensive review summarizes current methods for recovery and purification, highlighting the need for improvements in yield, purity, and energy consumption. This indicates a broader research interest in optimizing the downstream processing of biologically produced chemicals (Xiu & Zeng, 2008).
Cyclopropanation Reactions
Cyclopropanation, involving the formation of cyclopropane rings, is a key area of study due to its relevance in natural and biologically active products. This research area focuses on various strategies for cyclopropanation, highlighting its significance in synthetic chemistry and drug modification (Kamimura, 2014).
Herbicide Efficiency and Environmental Fate
Mesotrione herbicide's efficiency and environmental fate after 15 years of use are thoroughly reviewed, offering insights into its safe application in agriculture while respecting environmental standards. Such studies are crucial for assessing the long-term impact of chemical compounds on agriculture and the environment (Carles, Joly, & Joly, 2017).
Decomposition of Organic Compounds in Environmental Engineering
The decomposition of methyl tert-butyl ether (MTBE) using hydrogen in a cold plasma reactor is an example of advancing environmental engineering techniques to address pollution. This research could provide a foundation for studying the degradation processes of various organic compounds, including those with complex structures like "(2E)-1-cyclopropyl-4,4,4-trifluoro-2-(2-phenylhydrazin-1-ylidene)butane-1,3-dione" (Hsieh et al., 2011).
Propiedades
IUPAC Name |
(Z)-1-cyclopropyl-4,4,4-trifluoro-3-hydroxy-2-phenyldiazenylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c14-13(15,16)12(20)10(11(19)8-6-7-8)18-17-9-4-2-1-3-5-9/h1-5,8,20H,6-7H2/b12-10-,18-17? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIRWRZGNVURKF-SZJVXDMOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(=C(C(F)(F)F)O)N=NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)/C(=C(\C(F)(F)F)/O)/N=NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-cyclopropyl-4,4,4-trifluoro-2-(2-phenylhydrazin-1-ylidene)butane-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

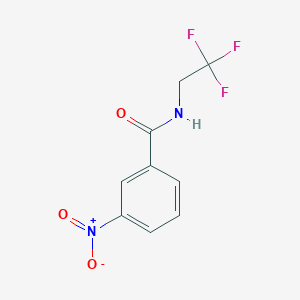
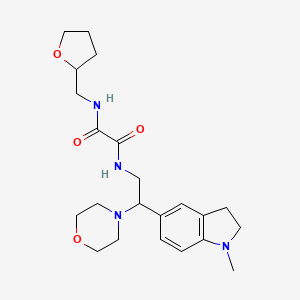

![3-(2,4-Dichlorophenyl)-5-sulfanylidene-1,6-diazatricyclo[6.2.2.0^{2,7}]dodec-2(7)-ene-4-carbonitrile](/img/structure/B2811312.png)


![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide](/img/structure/B2811319.png)
![(Z)-methyl 3-(2-ethoxyethyl)-2-((quinoxaline-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2811320.png)
![2-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2811322.png)
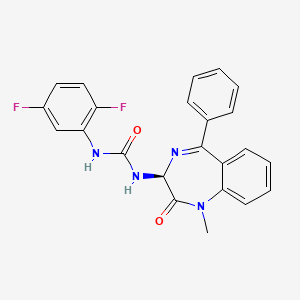
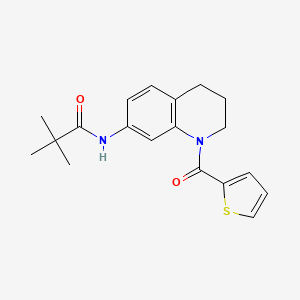

![5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2811330.png)
![N-[(3-chloro-4-methoxyphenyl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2811331.png)